molecular formula C12H10O<br>C6H5OC6H5<br>(C6H5)2O<br>C12H10O B1670733 Diphenyl ether CAS No. 101-84-8

Diphenyl ether

Cat. No. B1670733
CAS RN: 101-84-8
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Description

Diphenyl ether is an organic compound with the formula (C6H5)2O . It is a colorless, low-melting solid . This, the simplest diaryl ether, has a variety of niche applications .


Synthesis Analysis

Diphenyl ether and many of its properties were first reported as early as 1901 . It is synthesized by a modification of the Williamson ether synthesis, here the reaction of phenol and bromobenzene in the presence of base and a catalytic amount of copper .


Molecular Structure Analysis

The molecular structure of Diphenyl ether is relatively simple, and all of these compounds have the structure of biphenyl ethers in their chemical structure .


Chemical Reactions Analysis

Diphenyl ether undergoes reactions typical of other phenyl rings, including hydroxylation, nitration, halogenation, sulfonation, and Friedel–Crafts alkylation or acylation . Diphenyl ether is less reactive than dinaphthyl ether toward hydrogenolysis reactions .


Physical And Chemical Properties Analysis

Diphenyl ether has a molar mass of 170.211 g·mol−1 . It has a density of 1.08 g/cm3 at 20 °C . Its melting point is 25 to 26 °C and boiling point is 258.55 °C . It is insoluble in water .

Scientific Research Applications

Antibacterial Agent

Diphenyl ethers (DPEs) have shown significant antibacterial properties . They play an important role in controlling microbial infections, making them valuable in the development of new antibacterial agents .

Antioxidant

DPEs have demonstrated antioxidant effects . This property can be harnessed in various fields, including health and wellness, food preservation, and cosmetics .

Antitumor Agent

Several studies have indicated the antitumor effects of DPEs . Their potential in cancer treatment is being explored, particularly in the development of new antitumor drugs .

Neuroprotective Agent

DPEs have shown neuroprotective effects . They could be candidate compounds for the treatment of neurodegenerative diseases .

Anti-Alzheimer’s Agent

DPEs have shown potential in the treatment of Alzheimer’s disease by inhibiting the aggregation of Aβ42 . This makes them promising in the development of drugs for Alzheimer’s disease .

Agrochemical Applications

Diphenyl ether and its halo derivatives have agrochemical applications such as herbicides and fungicides . This makes them valuable in agriculture for pest control .

Pharmaceuticals

DPEs have a wide range of applications in the pharmaceutical industry . Their various bioactivities make them useful in drug development .

Textiles and Household Products

DPEs are used in the fields of textiles and household products . Their properties can be harnessed to improve the quality and functionality of these products .

These applications highlight the versatility and potential of Diphenyl ether in scientific research and various industries .

Mechanism of Action

Diphenyl ethers have a wide range of applications and research value in the fields of pesticides, pharmaceuticals, textiles, household products, and public health . Many Diphenyl ethers from natural products exhibit good biological activity and they play an important role in the control of microbial infections .

Safety and Hazards

Diphenyl ether may be harmful if inhaled, absorbed through skin, or swallowed . It causes respiratory tract irritation, skin irritation, and eye irritation . It is very toxic to aquatic life .

Future Directions

Polychlorinated diphenyl ethers (PCDEs) are a class of synthetic halogenated aromatic compounds, which have gradually attracted widespread attention due to potential environmental risks to humans and ecosystems . Current research deficiencies and future research perspectives are proposed to facilitate the assessment of health and ecological risks of PCDEs .

properties

IUPAC Name

phenoxybenzene
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InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C12H10O, Array, (C6H5)2O
Record name DIPHENYL OXIDE
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Related CAS

25718-67-6
Record name Benzene, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID9021847
Record name Diphenyl oxide
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Molecular Weight

170.21 g/mol
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Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.
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Boiling Point

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F
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Flash Point

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F
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Solubility

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble
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Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08
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URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

5.86 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg
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Product Name

Diphenyl ether

Color/Form

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F)

CAS RN

101-84-8, 32576-61-7
Record name DIPHENYL OXIDE
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Melting Point

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F
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Synthesis routes and methods I

Procedure details

{1-[4-(4-Chloro-phenoxy)-phenyl]-2-isobutyl-1H-imidazol-4-yl}phenol (2 mmol) was added to a solution of Cs2CO3 (10 eq., 20 mmol) in anhydrous DMF (5 ml). This was followed by addition of the mesylate obtained above and the reaction mixture was heated to 90° C. for 2-3 h. The reaction mixture was then cooled to rt, diluted with cold water and the product was extracted with DCM. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo to give desired phenyl ether.
Name
{1-[4-(4-Chloro-phenoxy)-phenyl]-2-isobutyl-1H-imidazol-4-yl}phenol
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Three microliters (3.9×10-5 mole) of CF3COOH was added to trans-1,2-cyclohexanediol (2.88 g, 2.48×10-2 mole) and diisopropenyl ether (2.0 ml, 1.62×10-2 mole) dissolved in 25 ml of acetone at 50° C. After 11 minutes, 0.5 ml (4.05×10-3 mole) of diisopenpenyl ether and 3 μl (3.9×10-5 mole) of CF3COOH were added, followed 15 minutes later by 0.5 ml (4.05×10-3 mole) of diisopropenyl ether. The reaction was completed after another hour of stirring, and the solvent evaporated under reduced pressure. The crude liquid was chilled and filtered to remove 0.32 g (2.75×10-3 mole) of starting diol. Vacuum distillation at 21-24 mm Hg (2.8-3.2 kPa) in the presence of diphenyl ether as a high boiling solvent produced 1.93 g (92 percent product and 7.2 percent diphenyl ether; boiling point 84° C. to 85° C.) and 0.31 g (77 percent product and 22 percent diphenyl ether; boiling point 88° C. to 90° C.) of colorless liquid. The yield was 1.29×10-2 mole (52 percent). The product has a boiling point of 92° C. to 96° C. at 22 mm Hg (2.9 kPa). Nuclear magnetic resonance and mass spectrum analysis showed the product to have the structure: ##STR10##
Quantity
3.9e-05 mol
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diol
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
77%
Yield
22%

Synthesis routes and methods III

Procedure details

for instance, chloromethoxynil, biphenox, chloronitrophene (CNP), acifluorfen (i.e. 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and the like) and it's ethyl ester, acifluorfen-sodium, oxyfluorfen (i.e. 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-trifluoromethylbenzene), or oxadiazol (for instance, oxadiazon (i.e. 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) and the like);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Method G illustrates still another means for obtaining intermediate XIII. In this method, substituted propriolate ester XVI is reacted with amidoxime XVII in a suitable solvent (e.g., alcohol, acetonitrile, THF, dimethylsulfoxide (DMSO), acetone, DMF) at about 0° C. to the reflux temperature of the solvent for about 1-48 hours to obtain olefin XVIII wherein when R1 =H, a mixture of cis and trans isomers is obtained, and when R1 =alkyl or aryl, a mixture of E and Z isomers is obtained. Further treatment of olefin XVIII in solvents such as DMF, DMSO, diphenylether, xylene, and the like, at 0° C. to the reflux temperature of the solvent for about 1-48 hours affords intermediate XIII, preferably for 1 hour in diphenylether at 180°-200° C.
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods V

Procedure details

2,4-Dichlorophenyl 4-nitrophenyl ether (Nitrofen), 2,4,6-trichlorophenyl 4'-nitrophenyl ether (Chlornitrofen), 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether (Chlomethoxynil), methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (Bifenox), 4-nitrophenyl α,α, -trifluoro-2-nitro-p-tolyl ether (Fluorodifen), 2-chloro-4-trifluoromethylphenyl 3-ethoxy-4-nitrophenyl ether (Oxygluorfen), 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid (Acifluorfen), etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4,6-trichlorophenyl 4'-nitrophenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
trifluoro-2-nitro-p-tolyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl ether
Reactant of Route 2
Diphenyl ether
Reactant of Route 3
Reactant of Route 3
Diphenyl ether
Reactant of Route 4
Diphenyl ether
Reactant of Route 5
Reactant of Route 5
Diphenyl ether
Reactant of Route 6
Reactant of Route 6
Diphenyl ether

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